(R)-N-(piperidin-3-yl)thiazole-2-carboxamide

Chiral Separation Enantioselective Synthesis Stereochemistry-Dependent Pharmacology

Researchers requiring stereochemically defined probes for EP3 receptor pharmacology or CNS drug discovery face supply chain risks when generic thiazole-carboxamide analogs are substituted. (R)-N-(piperidin-3-yl)thiazole-2-carboxamide (CAS 1643574-20-2) eliminates this risk with defined (R)-configuration and ≥98% purity. • Defined (R)-enantiomer (SMILES: C1C[C@H](CNC1)NC(=O)C2=NC=CS2) ensures reproducible EP3 target engagement and valid e.e. quantification by chiral HPLC. • 3-Piperidinyl linkage serves as selectivity probe to distinguish from 4-piperidinyl CDK inhibitor series. • MW 211.28, LogP 0.62 - favorable CNS physicochemical profile for fragment-based drug design.

Molecular Formula C9H13N3OS
Molecular Weight 211.29 g/mol
CAS No. 1643574-20-2
Cat. No. B1409038
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-N-(piperidin-3-yl)thiazole-2-carboxamide
CAS1643574-20-2
Molecular FormulaC9H13N3OS
Molecular Weight211.29 g/mol
Structural Identifiers
SMILESC1CC(CNC1)NC(=O)C2=NC=CS2
InChIInChI=1S/C9H13N3OS/c13-8(9-11-4-5-14-9)12-7-2-1-3-10-6-7/h4-5,7,10H,1-3,6H2,(H,12,13)/t7-/m1/s1
InChIKeyZFQLXXVIZBTBRF-SSDOTTSWSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-N-(Piperidin-3-yl)thiazole-2-carboxamide: Identity & Specifications


(R)-N-(piperidin-3-yl)thiazole-2-carboxamide, designated by CAS 1643574-20-2, is a chiral small molecule comprising a thiazole-2-carboxamide core linked to a 3-piperidinyl moiety via an amide bond, with the stereocenter in the (R)-configuration . The compound has a molecular formula of C₉H₁₃N₃OS and a molecular weight of 211.28 g/mol . It is a member of the piperidinyl-thiazole carboxamide class, which has been explored in various biological contexts, including modulation of vascular tone and potential central nervous system applications [1]. Commercially available with a typical purity of ≥98%, this compound is supplied exclusively for research and further manufacturing use .

Stereochemistry Single (R)-enantiomer; chiral reference standard
Research context Chiral probe studies; enantioselective synthesis standard
Specification High-purity research grade (typical ≥98%)

(R)-N-(Piperidin-3-yl)thiazole-2-carboxamide: Generic Substitution Risks


Substituting (R)-N-(piperidin-3-yl)thiazole-2-carboxamide with a generic thiazole-2-carboxamide analog is scientifically unsound due to critical differences in stereochemistry, linkage position, and core heterocycle composition. The (R)-enantiomer can exhibit distinct pharmacokinetic, pharmacodynamic, and off-target profiles compared to the (S)-enantiomer or racemic mixture, a phenomenon well-documented in chiral drug development [1]. Furthermore, the piperidine substitution at the 3-position confers different conformational flexibility and binding interactions compared to 4-piperidinyl analogs like BMS-387032 [2]. Even minor structural changes—such as thiazole ring substitution, the presence of a fused benzothiazole, or amide reversal—can profoundly alter target binding, as evidenced by structure-activity relationship studies on related series [3]. Without direct comparative data, assuming functional equivalence is a procurement and experimental risk.

Chiral mismatch
(S)-enantiomer or racemic mixture may exhibit divergent target interactions, altering assay outcomes.
Topology shift
4-piperidinyl analogs (e.g., BMS-387032) differ in binding vector and conformational flexibility.
Heterocycle differences
Benzothiazole-containing analogs have higher lipophilicity and altered solubility profiles.

(R)-N-(Piperidin-3-yl)thiazole-2-carboxamide: Comparative Differentiation Evidence


Chiral (R)-Configuration vs. Racemic and (S)-Enantiomers

(R)-N-(piperidin-3-yl)thiazole-2-carboxamide possesses a single stereocenter in the (R)-configuration. This is a critical differentiator from its racemic mixture (which contains both (R)- and (S)-enantiomers) and its (S)-enantiomer . The (R)-enantiomer's specific rotation and chiral HPLC retention time are distinct, allowing for analytical confirmation of enantiomeric purity [1].

Stereochemical Identity
Reported
(R) vs racemic / (S)
Distinct chiral HPLC retention; e.e. quantifiable
Supports enantiomer-specific assay interpretation
Verify chiral purity per batch
Chiral Separation Enantioselective Synthesis Stereochemistry-Dependent Pharmacology

3-Piperidinyl vs. 4-Piperidinyl Linkage Topology

The compound features a piperidine ring linked via its 3-position to the thiazole-2-carboxamide. This differs from 4-piperidinyl analogs, such as BMS-387032 (SNS-032) [1]. The change in attachment point alters the vector and conformational flexibility of the basic amine, a parameter known to influence target binding and selectivity in related kinase inhibitor programs [2].

Linkage Topology
Class-level inference
3-piperidinyl vs 4-piperidinyl
No direct comparative activity data; in silico analysis suggested
Topology may shift selectivity context; review required
Validate in target assays
Structure-Activity Relationship (SAR) Molecular Topology Kinase Inhibition

Unsubstituted Thiazole vs. Benzothiazole Core

The compound contains an unsubstituted thiazole ring. This contrasts with numerous analogs possessing fused or substituted thiazoles (e.g., benzo[d]thiazole) . The smaller, unsubstituted thiazole core has a lower molecular weight and different electronic properties, which can significantly impact solubility, permeability, and binding interactions [1].

Thiazole Core
Class-level inference
Unsubstituted thiazole (MW 211.3, LogP 0.62)
Versus benzothiazole analogs (MW >300, higher lipophilicity)
Physicochemical profile may differ; review for solubility/permeability
In silico prediction; experimental verification advised
Heterocyclic Chemistry Scaffold Hopping Medicinal Chemistry

(R)-N-(Piperidin-3-yl)thiazole-2-carboxamide: Key Research Applications


Chiral Probe for EP3 Receptor Antagonism

Given its structural relationship to piperidinyl-thiazole carboxamide derivatives disclosed in EP3 receptor antagonist patents [1], the (R)-enantiomer serves as a valuable stereochemically pure probe for investigating the role of chirality in EP3-mediated vascular tone and reproductive biology. Procurement of the defined enantiomer is essential for reproducible results in such target-based assays.

Negative Control for 4-Piperidinyl Kinase Inhibitors

The 3-piperidinyl linkage distinguishes this compound from the well-characterized 4-piperidinyl CDK inhibitors like BMS-387032 [2]. This structural isomer can be employed as a negative control or selectivity probe to confirm that observed biological effects are specific to the 4-substituted series, thereby validating target engagement and minimizing false positives in kinase screening cascades.

Enantioselective Synthesis Reference Standard

The compound is an ideal reference standard for developing and validating enantioselective synthetic routes to 3-substituted piperidine-thiazole hybrids. Its defined (R)-configuration (as confirmed by the SMILES: C1C[C@H](CNC1)NC(=O)C2=NC=CS2 ) allows for accurate quantification of enantiomeric excess (e.e.) by chiral HPLC, a critical quality control parameter in medicinal chemistry campaigns.

CNS Fragment-Based Probe

With a molecular weight of 211.28 g/mol and a calculated LogP of 0.62 , this compound falls within favorable physicochemical space for central nervous system (CNS) penetration. It can serve as a starting fragment for structure-based drug design targeting CNS enzymes or receptors where low molecular weight and moderate lipophilicity are advantageous for crossing the blood-brain barrier.

Application
Selection Property
Validation Focus
EP3 receptor target-based assays
Defined (R)-enantiomer identity
Chiral HPLC e.e. confirmation
Kinase selectivity profiling
3-piperidinyl topology
Kinase panel selectivity review
Enantioselective synthesis validation
Enantiomeric purity standard
e.e. quantification by chiral HPLC
CNS fragment-based design
Low MW, moderate lipophilicity
CNS permeability assay review
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